molecular formula C14H15N3 B15210069 2-Amino-4,5-dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbonitrile

2-Amino-4,5-dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B15210069
M. Wt: 225.29 g/mol
InChI Key: UOTOGPIPRYDVOS-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This particular compound features additional functional groups, including amino, methyl, and carbonitrile groups, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5-dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One possible route could be the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted aniline and undergoing a series of reactions such as nitration, reduction, and cyclization could yield the desired pyrrole derivative.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, catalytic processes, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the amino or methyl groups.

    Reduction: Reduction reactions could target the carbonitrile group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the pyrrole ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce primary amines.

Scientific Research Applications

2-Amino-4,5-dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbonitrile could have various applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Investigating its potential as a pharmaceutical intermediate or active compound.

    Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1H-pyrrole-3-carbonitrile: Lacks the methyl and o-tolyl groups, potentially altering its reactivity and applications.

    4,5-Dimethyl-1H-pyrrole-3-carbonitrile: Missing the amino group, which could affect its chemical behavior.

    1-(o-Tolyl)-1H-pyrrole-3-carbonitrile: Without the amino and methyl groups, leading to different properties.

Properties

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

IUPAC Name

2-amino-4,5-dimethyl-1-(2-methylphenyl)pyrrole-3-carbonitrile

InChI

InChI=1S/C14H15N3/c1-9-6-4-5-7-13(9)17-11(3)10(2)12(8-15)14(17)16/h4-7H,16H2,1-3H3

InChI Key

UOTOGPIPRYDVOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C(=C2N)C#N)C)C

Origin of Product

United States

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